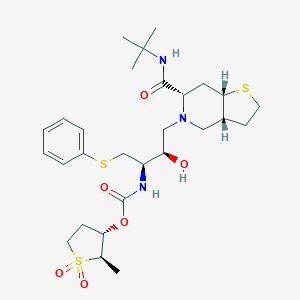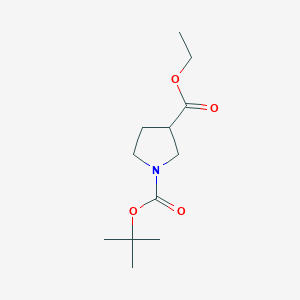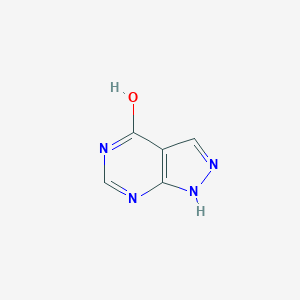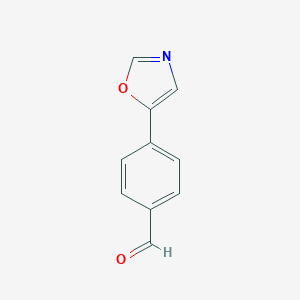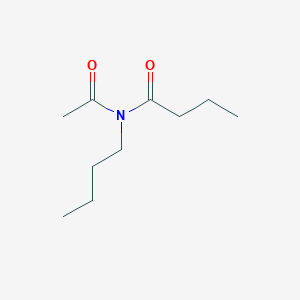
N-acetyl-N-butylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-butylbutanamide, also known as N-phenylacetyl-N-butylbutanamide, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pain management, and drug addiction.
Wirkmechanismus
The exact mechanism of action of N-acetyl-N-butylbutanamide is not fully understood. However, it is thought to act on the endocannabinoid system, which plays a key role in pain sensation, inflammation, and neuroprotection. Specifically, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-acetyl-N-butylbutanamide increases the levels of endocannabinoids in the brain, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
N-acetyl-N-butylbutanamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, oxidative stress, and cell death in the brain following cerebral ischemia and traumatic brain injury. It has also been shown to reduce pain behavior in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-acetyl-N-butylbutanamide in lab experiments is its potential neuroprotective and analgesic effects. It has also been shown to have a good safety profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects in different contexts.
Zukünftige Richtungen
There are several future directions for research on N-acetyl-N-butylbutanamide. One area of interest is its potential therapeutic applications in drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate its mechanism of action and optimize its therapeutic effects in different contexts.
Synthesemethoden
N-acetyl-N-butylbutanamide can be synthesized by reacting N-acetyl-N-butylbutanamideyl chloride with butylamine in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-butylbutanamide has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have a neuroprotective effect in animal models of cerebral ischemia and traumatic brain injury. It has also been studied as a potential treatment for neuropathic pain, with promising results in animal models.
Eigenschaften
CAS-Nummer |
177592-69-7 |
|---|---|
Produktname |
N-acetyl-N-butylbutanamide |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-acetyl-N-butylbutanamide |
InChI |
InChI=1S/C10H19NO2/c1-4-6-8-11(9(3)12)10(13)7-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
DCAGEWNYUYOOHH-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CCC |
Kanonische SMILES |
CCCCN(C(=O)C)C(=O)CCC |
Synonyme |
Butanamide, N-acetyl-N-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
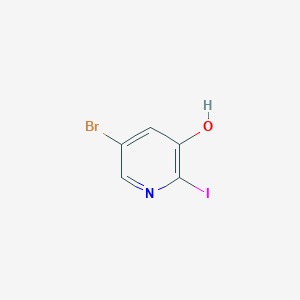
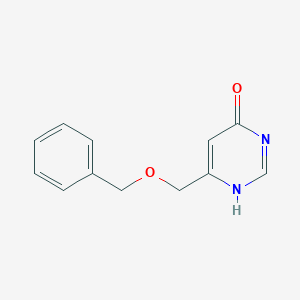
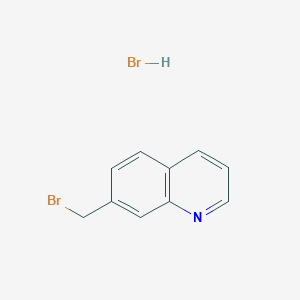

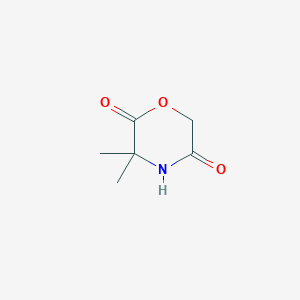
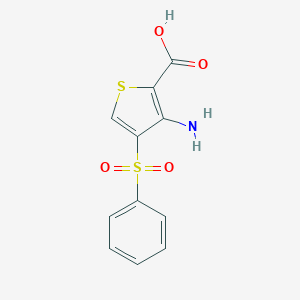
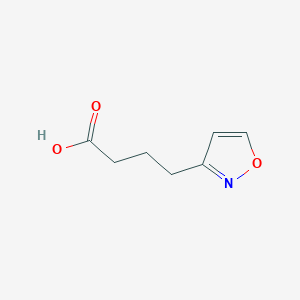
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

